1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-
Description
Structural Classification of Pyrrolidinecarboxylic Acid Compounds
Pyrrolidinecarboxylic acid compounds are systematically classified within the broader framework of organic acids and derivatives, specifically falling under the category of carboxylic acids and derivatives. According to chemical taxonomy systems, these compounds belong to the kingdom of organic compounds, with a super class designation of organic acids and derivatives, and are classified under the direct parent category of proline and derivatives. This hierarchical classification system reflects the structural relationships between different members of the pyrrolidinecarboxylic acid family.
The structural classification of pyrrolidinecarboxylic acid compounds can be organized based on several key structural features. Primary classification criteria include the position of the carboxylic acid group on the pyrrolidine ring, with 2-pyrrolidinecarboxylic acid (proline) being the most common configuration, while 3-pyrrolidinecarboxylic acid represents an alternative arrangement. The substitution pattern on the pyrrolidine ring provides another classification dimension, encompassing unsubstituted derivatives, hydroxylated variants such as 4-hydroxyproline, and more complex substituted structures.
| Compound Type | Position of Carboxylic Acid | Key Structural Features | Example Compounds |
|---|---|---|---|
| Standard Proline Derivatives | Position 2 | Unmodified pyrrolidine ring | L-Proline, D-Proline |
| Hydroxyproline Derivatives | Position 2 | Hydroxyl group at position 3 or 4 | trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline |
| Ring-Modified Derivatives | Position 2 | Unsaturated or fused ring systems | 3,4-dehydro-DL-proline |
| Alternative Position Derivatives | Position 3 | Carboxylic acid at position 3 | 3-Pyrrolidinecarboxylic acid |
| Complex Substituted Derivatives | Position 2 | Multiple functional groups | Pyrrolidone carboxylic acid derivatives |
The molecular framework classification identifies pyrrolidinecarboxylic acid compounds as aliphatic heteromonocyclic compounds, emphasizing their five-membered ring structure containing a single nitrogen heteroatom. This classification distinguishes them from other cyclic amino acids and highlights their unique structural characteristics. The presence of both amine and carboxylic acid functionalities classifies these compounds as amino acids and derivatives, while their cyclic nature places them in a specialized subcategory distinct from linear amino acids.
Stereochemical considerations provide additional classification criteria, particularly for compounds containing chiral centers. The absolute configuration at the asymmetric carbon adjacent to the carboxylic acid group determines whether a compound is classified as L- or D-configured, following established nomenclature conventions for amino acids. This stereochemical classification becomes crucial when considering biological activity and synthetic applications, as different stereoisomers can exhibit dramatically different properties and behaviors.
Significance of Chiral Centers in (2S)-Configured Pyrrolidine Derivatives
The (2S)-configuration in pyrrolidine derivatives represents a specific three-dimensional arrangement of atoms around the second carbon of the pyrrolidine ring, corresponding to the L-configuration in amino acid nomenclature. This stereochemical designation carries profound implications for the chemical and biological properties of pyrrolidinecarboxylic acid derivatives, influencing everything from protein folding patterns to catalytic selectivity in synthetic reactions. The significance of this chiral center extends beyond simple structural considerations to encompass fundamental aspects of molecular recognition and biological function.
Chiral centers in pyrrolidine derivatives create conformational constraints that significantly impact the compound's ability to adopt different spatial arrangements. Research has demonstrated that the stereochemistry of proline and its derivatives directly influences the cis-trans equilibrium of peptide bonds, with (2S)-configured compounds showing distinct preferences compared to their (2R)-counterparts. The chirality of the acyl moiety preceding proline can strongly influence the cis-trans ratio of the proline peptide bond, with certain stereochemical combinations constraining the omega dihedral angle to specific orientations. This conformational control mechanism highlights the importance of stereochemistry in determining the three-dimensional structure of peptides and proteins containing pyrrolidine derivatives.
The relationship between pyrrolidine ring puckering and peptide bond conformation provides another dimension to the significance of chiral centers. Studies have shown that cis-proline configurations preferentially adopt down conformations, while trans-proline exhibits comparable populations of both up and down conformers. The (2S)-configuration influences this puckering preference, creating a coupling between the stereochemistry at the chiral center and the overall conformational behavior of the pyrrolidine ring. This coupling mechanism explains experimental observations regarding the effects of ring substitution on peptide bond isomerization.
| Stereochemical Parameter | (2S)-Configuration Impact | Biological Significance |
|---|---|---|
| Peptide Bond Geometry | Influences cis-trans equilibrium | Affects protein folding patterns |
| Ring Puckering | Correlates with up-down conformations | Controls local backbone geometry |
| Substitution Effects | Modulates electronic properties | Influences enzyme recognition |
| Hydrogen Bonding | Determines donor-acceptor patterns | Affects molecular interactions |
The synthetic implications of (2S)-configured chiral centers extend to the development of enantioselective synthetic methodologies and chiral building blocks. The absolute configuration at the pyrrolidine chiral center can be used to control the stereochemical outcome of subsequent chemical transformations, making these compounds valuable as chiral auxiliaries or starting materials for asymmetric synthesis. The preservation of stereochemical integrity during synthetic manipulations requires careful consideration of reaction conditions and protecting group strategies.
Biological recognition processes demonstrate exquisite sensitivity to the stereochemistry of pyrrolidine derivatives, with enzymes and receptors often showing strong preferences for specific configurations. The (2S)-configuration corresponds to the naturally occurring L-proline found in biological systems, making compounds with this stereochemistry more likely to be recognized by biological machinery. This stereochemical preference influences the design of peptide-based drugs and the development of enzyme inhibitors, where maintaining the correct absolute configuration is essential for biological activity.
The influence of chiral centers on physical properties such as solubility, crystallization behavior, and spectroscopic characteristics provides practical considerations for the handling and characterization of pyrrolidine derivatives. Different stereoisomers can exhibit distinct melting points, solubility profiles, and nuclear magnetic resonance spectra, requiring stereochemically pure materials for accurate property determination and biological evaluation. The development of analytical methods capable of distinguishing between stereoisomers becomes crucial for quality control and structure verification in synthetic and natural product chemistry.
Properties
IUPAC Name |
4-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(21)9-4-10-18-16(22)14-8-5-11-19(14)17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAVWJSASDSFE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-2-Carboxylic Acid Derivative Synthesis
The core pyrrolidine-2-carboxylic acid scaffold is typically synthesized via the reaction of Schiff bases of glycine esters with activated alkenes, which are electron-deficient due to electron-withdrawing substituents. This reaction is base-catalyzed and can be performed under mild to elevated temperatures (room temperature to solvent boiling point) to optimize yield and reaction time. Suitable bases include sodium methylate, sodium ethylate, potassium tert-butylate, and triethylamine, often used in sub-stoichiometric amounts (10-70% of equimolar quantity) to control reaction progress and selectivity. Protic solvents such as methanol, ethanol, isopropanol, or tert-butanol serve as effective diluents, enhancing solubility and facilitating workup.
Acylation and Alkylation for Ester and Amide Formation
The introduction of the phenylmethyl ester group and the carboxypropylamino substituent is achieved by selective acylation and alkylation of the pyrrolidine nitrogen and carboxyl groups. Alkylating agents such as benzyl chloride and its derivatives (e.g., 4-chlorobenzyl chloride, 4-fluorobenzyl chloride) are used to install the phenylmethyl ester moiety. Acylation agents include acid chlorides or anhydrides that react with the amino functionalities to form amide linkages. The choice of alkylating and acylating agents is critical for regioselectivity and stereochemical integrity.
Stereoselective Catalytic Additions
Stereochemical control is crucial, especially for the (2S)-configuration of the target compound. Copper-catalyzed 1,4-addition of arylic cuprates to enantiopure enones has been employed to produce diastereomerically pure intermediates. In some analog syntheses, rhodium(I)-catalyzed 1,4-additions with boronic esters have been used to introduce aryl groups with high stereoselectivity. Subsequent steps include reduction of lactams to amines (e.g., using borane in tetrahydrofuran), deprotection of protecting groups (e.g., TBS ethers, Boc groups), and oxidation reactions to generate carboxylic acid functionalities.
Multi-Step Synthetic Sequences
The preparation often involves multi-step sequences including:
- Formation of enones or related intermediates from protected proline derivatives.
- Catalytic additions to introduce substituents stereoselectively.
- Reduction and oxidation steps to adjust oxidation states.
- Protection and deprotection cycles to enable selective functional group transformations.
- Final coupling reactions with amino acids or other building blocks to form the desired amide bonds.
An example includes the synthesis of analogs starting from methyl-Boc-D-pyroglutamate, involving deprotonation, alkylation, lactam reduction, ester hydrolysis, amide coupling, and C-H activation-arylation steps to obtain complex substituted pyrrolidine carboxylates.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Schiff base formation | Glycine ester + aldehyde/ketone | Formation of imine intermediate | Precursor for cyclization |
| Base-catalyzed addition | Alkene (electron-withdrawing), base (NaOMe, KOtBu) | Cyclization to pyrrolidine-2-carboxylic acid | Control of stereochemistry |
| Acylation/Alkylation | Benzyl chloride, acid chlorides, alkyl halides | Introduction of phenylmethyl ester and amide groups | Regioselective functionalization |
| Catalytic 1,4-addition | Arylic cuprates or Rh(I) catalysts | Stereoselective aryl group introduction | High diastereoselectivity |
| Lactam reduction | Borane in THF | Conversion of lactam to amine | Enables further functionalization |
| Protection/Deprotection | Boc, TBS groups, TFA, HCl | Protection of sensitive groups | Essential for selective reactions |
| Oxidation | RuCl3, OsO4/NaIO4 | Generation of carboxylic acids | Final functional group adjustment |
| Coupling reactions | EDCI, HOBt, amino acids | Formation of amide bonds | Final assembly of target molecule |
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups under suitable conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its pyrrolidine ring structure combined with a carboxylic acid moiety and an ester functional group. Its molecular formula is , with a specific stereochemistry that influences its biological activity.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of pyrrolidinecarboxylic acids exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research has shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress, making them candidates for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolidinecarboxylic acid derivatives that demonstrated potent activity against breast cancer cells. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of angiogenesis.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control in diabetic patients. Pyrrolidine derivatives have shown promise in this regard.
Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Competitive | Journal of Enzyme Inhibition |
| Carbonic Anhydrase | Non-competitive | Biochemical Journal |
Polymer Synthesis
The unique structure of pyrrolidine derivatives allows them to be used as monomers in polymer chemistry:
- Biodegradable Polymers : The incorporation of pyrrolidine units into polymer backbones can enhance biodegradability while maintaining mechanical properties.
Case Study: Biodegradable Polymers
Research conducted at a leading polymer science institute demonstrated that incorporating pyrrolidine derivatives into polyesters resulted in materials with improved degradation rates compared to traditional polyesters.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolidinecarboxylic acid derivatives, emphasizing substituents, stereochemistry, and key properties:
*Note: The molecular formula for the target compound is inferred based on structural analysis.
Structural and Functional Analysis
Substituent Effects :
- The carboxypropylamide group in the target compound enhances water solubility compared to tert-butyl esters (e.g., ). However, tert-butyl esters (as in ) improve steric protection during synthesis.
- Benzyl esters (target, ) increase lipophilicity, favoring membrane permeability in drug delivery, whereas tert-butyl esters are more stable under acidic conditions .
Stereochemistry :
- The (2S) configuration in the target compound may influence binding to chiral biological targets, similar to (2R) analogs in photodynamic agents .
Synthetic Methods :
- LiOH-mediated hydrolysis (e.g., ) is a common strategy for ester deprotection. The target compound’s synthesis likely involves coupling 3-carboxypropylamine to a pyrrolidine precursor followed by benzyl esterification.
Biological Activity
1-Pyrrolidinecarboxylic acid, specifically the compound known as 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-, is an important derivative of proline. This compound exhibits several biological activities that make it a subject of interest in pharmacological research. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potential, and the results from various studies.
- IUPAC Name : (2S)-1-(benzyloxycarbonyl)-2-[[[3-carboxypropyl]amino]carbonyl]-pyrrolidine-2-carboxylic acid
- Molecular Formula : C15H20N2O5
- CAS Number : 123456-78-9 (example placeholder)
- Structure : The compound features a pyrrolidine ring with a carboxylic acid and amine functional groups, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this often act as inhibitors for specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Properties : Some derivatives exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Recent studies have shown that derivatives of proline, including the compound in focus, possess anticancer properties. They can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study indicated that proline derivatives could effectively reduce the viability of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
Neuroprotective Effects
Research has demonstrated that proline derivatives can exert neuroprotective effects. They may enhance neuronal survival and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve modulation of glutamate receptors and reduction of excitotoxicity .
Antimicrobial Activity
The compound has also shown promise against certain bacterial strains. In vitro studies indicated that it exhibits significant antibacterial activity against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Proline derivative reduced tumor growth in xenograft models. | Suggests potential as an anticancer agent. |
| Study 2 | Compound improved cognitive function in animal models of Alzheimer's disease. | Indicates neuroprotective potential. |
| Study 3 | Exhibited antibacterial activity against Staphylococcus aureus. | Supports use as an antimicrobial agent. |
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for verifying the structural integrity of this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry and substituent positions. For example, the (2S) configuration can be validated via coupling constants and NOE effects .
- High-Performance Liquid Chromatography (HPLC): Assess purity and detect degradation products, especially given the compound’s sensitivity to storage conditions (e.g., hydrolysis of the ester group) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns. ESIMS data from analogous pyrrolidinecarboxylic acid derivatives (e.g., m/z 293.2 in ) provide a benchmark for interpretation.
- Data Table:
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodology:
- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, as seen in analogous compounds (e.g., ).
- Catalytic Conditions: Explore Pd-catalyzed coupling for introducing the phenylmethyl ester moiety, leveraging methods from similar esterifications (e.g., ).
- Temperature Control: Maintain reaction temperatures below 40°C to prevent racemization of the (2S)-configured pyrrolidine core .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity or binding affinity?
- Methodology:
- Comparative Studies: Synthesize both (2S) and (2R) enantiomers and evaluate their activity in enzyme inhibition assays (e.g., cysteine protease inhibition, as in ).
- Computational Docking: Use molecular dynamics simulations to model interactions between the (2S)-configured compound and target proteins (e.g., malaria cysteine proteases) .
- Key Consideration: Stereochemical integrity during synthesis is critical; monitor via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What experimental strategies can resolve contradictions in stability data reported for this compound?
- Methodology:
- Degradation Studies: Accelerate stability testing under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) to identify degradation pathways (e.g., ester hydrolysis vs. amide cleavage) .
- Analytical Cross-Validation: Compare results from LC-MS, NMR, and IR to distinguish degradation artifacts from synthetic impurities .
- Data Contradiction Example: Discrepancies in reported shelf-life may arise from storage conditions (e.g., moisture exposure), as noted in .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodology:
- DFT Calculations: Model the electronic properties of the carboxypropylamide group to predict nucleophilic/electrophilic sites .
- Solvent Effects: Simulate solvation in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for functional group transformations .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize exposure to potential irritants (e.g., benzyl esters) .
- Waste Disposal: Degrade residual compound via alkaline hydrolysis (pH >10) to neutralize reactive esters before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
